

5-Aminouracil chemical properties and structure

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Compound of Interest

Compound Name: 5-Aminouracil

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An In-depth Technical Guide to **5-Aminouracil**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminouracil (5-AU) is a pyrimidine derivative and a structural analog of the nucleobase uracil. Distinguished by an amino group at the 5-position, this modification imparts unique chemical and biological properties, making it a compound of significant interest in medicinal chemistry and molecular biology. 5-AU serves as a critical tool for studying DNA replication and repair mechanisms due to its role as a thymine antagonist that can induce replication stress.[1][2][3] Its ability to be incorporated into DNA and form triplex DNA structures allows for the investigation of genetic integrity and mutagenesis.[2][3] Furthermore, **5-aminouracil** and its derivatives have demonstrated a range of biological activities, including antitumor, antiviral, and antibacterial properties.[1][4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of **5-aminouracil**, tailored for professionals in research and drug development.

Chemical Structure and Identification

5-Aminouracil is a heterocyclic compound belonging to the pyrimidone class.[7] The core structure consists of a pyrimidine ring with two keto groups at positions 2 and 4, and an amino group at position 5.

Tautomerism

Like other uracil derivatives, **5-aminouracil** exhibits tautomerism, existing in several structural isomeric forms. The diketo form is the most stable and predominant tautomer in aqueous solutions.^[4] A computational study has determined the equilibrium geometries of various tautomeric forms, including the dioxo, hydroxy-oxo, and dihydroxy forms.^[4] The presence of the amino group at the C5 position introduces an additional site for hydrogen bonding, influencing its intermolecular interactions.^[4]

Structural Identifiers

A summary of the key identifiers for **5-aminouracil** is provided in the table below.

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione ^[8] ^[9] ^[10] |
| CAS Number | 932-52-5 ^[8] ^[9] ^[10] ^[11] ^[12] ^[13] ^[14] |
| Molecular Formula | C ₄ H ₅ N ₃ O ₂ ^[7] ^[8] ^[10] ^[12] ^[13] ^[14] |
| SMILES | <chem>C1=C(C(=O)NC(=O)N1)N</chem> ^[8] ^[9] |
| InChI | InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9) ^[8] ^[11] |
| InChIKey | BISHACNKZIBDFM-UHFFFAOYSA-N ^[8] ^[10] ^[11] ^[12] |

Physicochemical Properties

The physical and chemical properties of **5-aminouracil** are summarized in the tables below, providing essential data for its handling, formulation, and application in experimental settings.

General Properties

| Property | Value | Source(s) |
|--------------------|---|--------------------|
| Molecular Weight | 127.10 g/mol | [7][8][10][13][14] |
| Appearance | Beige to brown fine powder; White to cream to yellow to orange to brown powder; Crystals | [11][12][13][15] |
| Melting Point | >300 °C | [11][13] |
| pKa (Predicted) | 8.57 - 9.19 | [7][11] |
| pKa (Experimental) | 9.4 | [16] |

Solubility

| Solvent | Solubility | Source(s) |
|------------------|--|-----------|
| Water | 0.5 g/L (at 20 °C) | [11][13] |
| Organic Solvents | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [9] |

Experimental Protocols

Synthesis of 5-Aminouracil

A common and effective method for the synthesis of **5-aminouracil** is the reduction of 5-nitrouracil.

This procedure involves the reduction of 5-nitrouracil using sodium hydrosulfite in an ammoniacal solution.

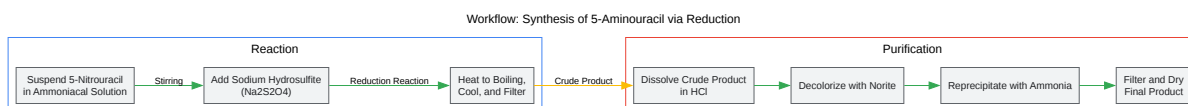
Materials:

- 5-nitrouracil
- Concentrated ammonia solution

- Sodium hydrosulfite (technical grade)
- Concentrated hydrochloric acid
- Norite (activated carbon)

Procedure:

- A suspension of 15.7 g of 5-nitouracil is prepared in a solution of 10 mL of concentrated ammonia in 250 mL of water.[\[17\]](#)
- While stirring, 75 g of technical sodium hydrosulfite is added to the suspension. The temperature of the mixture will rise to approximately 55 °C.[\[17\]](#)
- The mixture is then heated to boiling, subsequently cooled, and filtered to collect the crude product.[\[17\]](#)
- The crude product (10.0 g) is dissolved in a mixture of 10 mL of concentrated hydrochloric acid and 100 mL of water.[\[17\]](#)
- The solution is decolorized with a small amount of norite and then diluted to 300 mL.[\[17\]](#)
- The solution is heated to boiling, and 10 mL of concentrated ammonia is added.[\[17\]](#)
- Upon cooling, **5-aminouracil** precipitates as colorless, silky needles. The product is collected by filtration.[\[17\]](#)
- Expected yield is approximately 9.2 g (73%).[\[17\]](#)



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Caption: Synthesis of **5-Aminouracil** via reduction of 5-nitrouracil.

An alternative method utilizes ferrous sulfate in an aqueous ammonia solution.

Procedure:

- A solution of 150 g of ferrous sulfate in hot water is added rapidly to a hot solution containing 10 g of 5-nitrouracil and 150 mL of concentrated aqueous ammonia in 600 mL of water.[18]
- The mixture is boiled for 30 minutes, leading to the precipitation of ferric hydroxide.[18]
- The precipitate is removed by filtration.[18]
- The filtrate is concentrated and cooled to precipitate the **5-aminouracil**. [18]
- Purification is achieved by dissolving the product in dilute hydrochloric acid and reprecipitating with dilute ammonium hydroxide.[18]
- The expected yield is 5.5 g (68%).[18]

Spectroscopic Analysis

The structure and purity of **5-aminouracil** are typically confirmed using various spectroscopic techniques.

- Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra are valuable for identifying functional groups and analyzing the vibrational modes of the molecule.[19][20] The spectra show characteristic bands for NH_2 , C=O , C=C , and N-H stretching and bending vibrations.[20][21] For instance, the antisymmetric and symmetric NH_2 stretching modes are observed around 3360 cm^{-1} and 3290 cm^{-1} , respectively.[20]
- Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of **5-aminouracil**. GC-MS and MS-MS data are available in public databases like PubChem.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used for detailed structural elucidation. While specific spectral data is not readily available in the initial search results, it is a standard technique for quality control.[9]

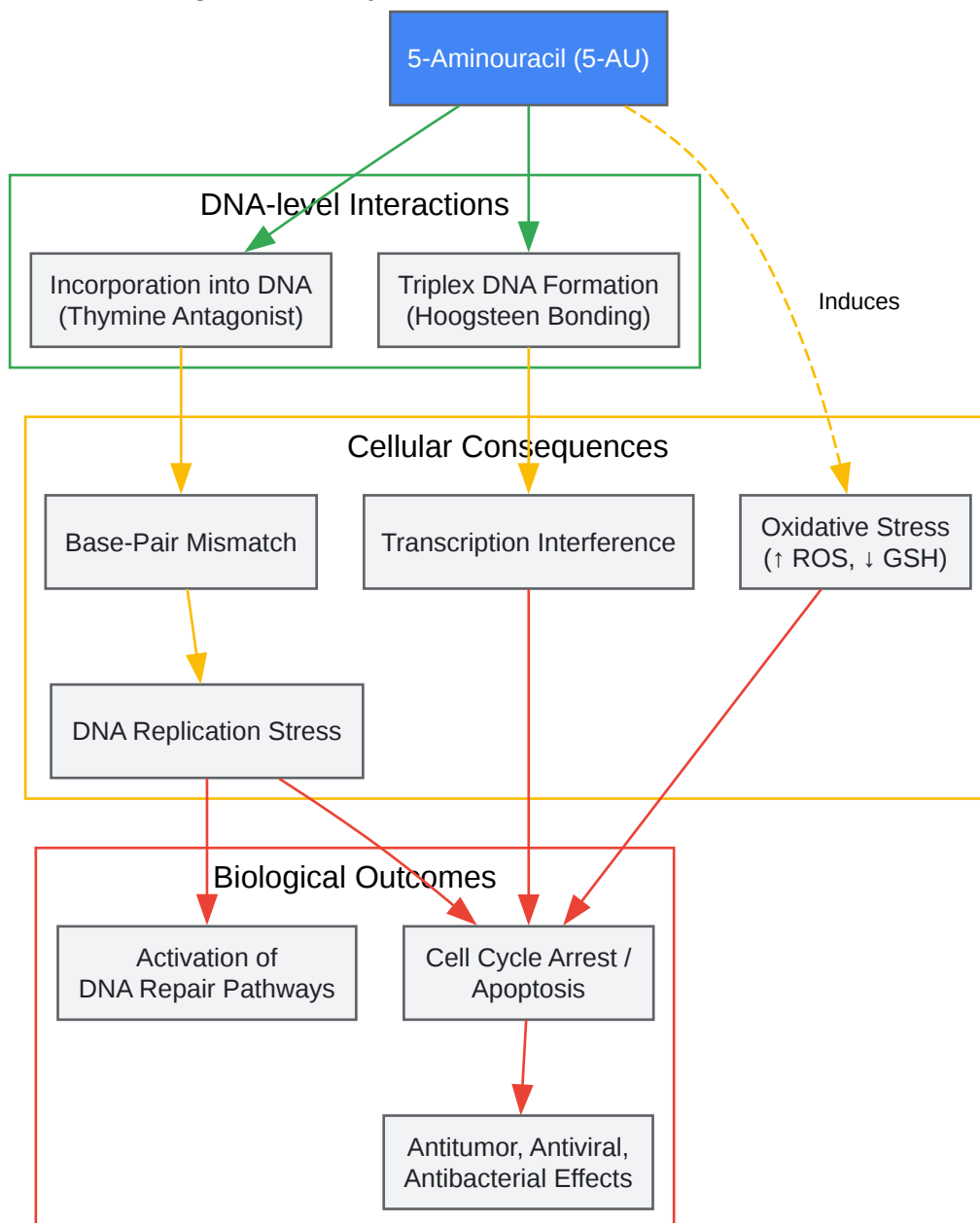
- **UV-Vis Spectroscopy:** UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is sensitive to tautomeric forms and pH changes.

Biological Activity and Mechanism of Action

5-Aminouracil is recognized for its significant biological effects, primarily stemming from its ability to interfere with DNA synthesis.^[1]

- **Inhibition of DNA Replication:** As an analog of thymine, 5-AU can be incorporated into DNA during replication. This incorporation can lead to base-pair mismatches and block DNA synthesis, thereby inducing replication stress.^{[1][2]} This property makes it a valuable tool for studying DNA repair pathways.^[2]
- **Induction of Oxidative Stress:** Treatment of cells with **5-aminouracil** has been shown to increase the production of reactive oxygen species (ROS), such as hydrogen peroxide (H_2O_2), and lead to the depletion of intracellular antioxidants like reduced glutathione (GSH).^[3]
- **Formation of Triplex DNA:** **5-Aminouracil** can act as a third strand in the formation of triplex DNA structures through Hoogsteen hydrogen bonding.^[3] This interaction can interfere with transcription and other DNA-dependent processes.
- **Therapeutic Potential:** The ability of **5-aminouracil** to disrupt DNA integrity and cellular redox balance underlies its investigated use as an antitumor, antiviral, and antibacterial agent.^{[1][5]}^[6]

Logical Pathway: Cellular Effects of 5-Aminouracil



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Caption: Cellular mechanism of action for **5-Aminouracil**.

Conclusion

5-Aminouracil is a multifaceted molecule with a well-defined chemical structure and a diverse range of biological activities. Its utility as a research tool in molecular biology is firmly

established, particularly in the study of DNA replication and repair. The straightforward synthesis and unique properties of 5-AU, combined with its potential as a scaffold for developing new therapeutic agents, ensure its continued relevance for scientists and drug development professionals. This guide has consolidated the core technical information on **5-aminouracil** to support and facilitate future research and development endeavors.

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